molecular formula C13H13ClN4 B13998163 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride CAS No. 16571-65-6

2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride

Cat. No.: B13998163
CAS No.: 16571-65-6
M. Wt: 260.72 g/mol
InChI Key: PBRMCJHNXRYBDQ-UHFFFAOYSA-N
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Description

2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is a compound that combines a benzotriazole moiety with a pyridine ring through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride typically involves the reaction of 2-(2-pyridin-2-ylethyl)benzotriazole with hydrochloric acid. The benzotriazole moiety can be synthesized through various methods, including the reaction of o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid, followed by the reaction with 2-bromoethylpyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride involves its interaction with molecular targets through its benzotriazole and pyridine moieties. The benzotriazole ring can act as a leaving group, facilitating various chemical transformations. The pyridine ring can coordinate with metal ions, making it useful in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is unique due to its combination of benzotriazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

16571-65-6

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

2-(2-pyridin-2-ylethyl)benzotriazole;hydrochloride

InChI

InChI=1S/C13H12N4.ClH/c1-2-7-13-12(6-1)15-17(16-13)10-8-11-5-3-4-9-14-11;/h1-7,9H,8,10H2;1H

InChI Key

PBRMCJHNXRYBDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN2N=C3C=CC=CC3=N2.Cl

Origin of Product

United States

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